molecular formula C12H23NO3 B13070175 (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Cat. No.: B13070175
M. Wt: 229.32 g/mol
InChI Key: VCJKASZYBALQRT-AXDSSHIGSA-N
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Description

(2S)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate ( 937175-03-6) is a chiral, substituted morpholine derivative with a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group, a common motif in organic and medicinal chemistry synthesis. The Boc group is widely used to protect amines and is readily removable under mild acidic conditions, making this compound a valuable building block for the construction of more complex molecules . As part of the morpholine family, this scaffold is of significant interest in pharmaceutical and agrochemical research. Morpholine derivatives are frequently explored due to their presence in molecules with a wide range of biological activities . They have been utilized as key subunits in antidepressants, antiemetics, and various agrochemical fungicides and bactericides . Furthermore, chiral 2,6-disubstituted morpholines like this one serve as important precursors and chiral auxiliaries in asymmetric synthesis, helping to control the stereochemistry of resulting compounds . The specific stereochemistry (2S) and the ethyl and methyl substituents on the morpholine ring make it a potential intermediate for the development of targeted therapeutics and for structure-activity relationship (SAR) studies. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Refer to the Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2S)-2-ethyl-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1

InChI Key

VCJKASZYBALQRT-AXDSSHIGSA-N

Isomeric SMILES

CC[C@H]1CN(CC(O1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC(O1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • L-pyroglutamic acid or related chiral precursors are commonly used as starting points due to their inherent stereochemistry, which can be exploited to achieve the desired (2S) configuration.
  • The morpholine ring is constructed or modified via selective ring-opening and functional group transformations.

Esterification to Form tert-Butyl Ester

  • The tert-butyl ester group is introduced by esterification of the carboxylate function using tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid .
  • This step is typically carried out at room temperature (around 23 °C) for 18 hours, yielding the tert-butyl ester intermediate in approximately 70% yield.

Protection and Functional Group Manipulation

  • The amine functionality is often protected with a Boc (tert-butoxycarbonyl) group using reagents like (Boc)2O (di-tert-butyl dicarbonate) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and a base like triethylamine .
  • This protection step is performed in dichloromethane (CH2Cl2) at room temperature, typically yielding the Boc-protected intermediate in 85-90% yield.

Ring Opening and Final Amide Coupling

  • Selective ring-opening of cyclic amides is achieved using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at room temperature, which preserves the tert-butyl ester group while opening the ring to form the desired intermediate.
  • The final coupling step involves amide bond formation using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine and solvents like N-methylmorpholine and THF.
  • This step yields the final tert-butyl ester prodrug with yields ranging from 40% to 75% depending on the amine used.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification tert-butyl acetate, perchloric acid 23 °C 18 h ~70 Formation of tert-butyl ester
Boc Protection (Boc)2O, DMAP, Et3N, CH2Cl2 23 °C 18 h 85-90 Amine protection
α-Methylenation LiHMDS, CF3CO2CH2CF3, THF -78 °C 4 h 75 Introduction of methylene group
Ring Opening LiOH, THF 23 °C 18 h 67 Selective opening preserving ester
Amide Coupling HBTU, Et3N, N-methylmorpholine, THF 23 °C Variable 40-75 Final coupling to form prodrug

Additional Considerations

  • Stereochemical Control: The use of chiral starting materials such as L-pyroglutamic acid ensures the correct (2S) stereochemistry is maintained throughout synthesis.
  • Purification: Intermediates and final products are typically purified by chromatography techniques such as preparative liquid chromatography.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purity.
  • Reaction Times: Stirring and reaction times vary from 1 hour to overnight (up to 18 hours) depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment. Research indicates that derivatives of morpholine compounds, including (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate, exhibit promising anticancer properties.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of several morpholine derivatives, including this compound. The results demonstrated that these compounds could inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The study highlighted that the compound's structure plays a crucial role in its biological activity, with specific modifications enhancing potency.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals.

Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
EsterificationL-pyroglutamic acid + tert-butyl acetatetert-butyl ester70
Amide Couplingtert-butyl ester + aminesAmide derivatives87
Methylene Group AdditionModified α-methylenation methodMethylene-substituted morpholines75

This table summarizes key synthetic pathways involving this compound, illustrating its utility in producing complex molecules.

Antimicrobial Activity

Beyond anticancer applications, this compound has been explored for its antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of morpholine derivatives, this compound exhibited notable activity against Gram-positive bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of morpholine derivatives has provided insights into how modifications affect biological activity. Understanding these relationships is crucial for optimizing drug design.

Key Findings from SAR Studies

  • Substituent Effects : Variations in alkyl chain length and branching significantly influence potency.
  • Functional Group Modifications : Introduction of halogens or hydroxyl groups can enhance selectivity and reduce toxicity.
  • Chirality : The stereochemistry of the compound impacts its interaction with biological targets, underscoring the importance of precise synthesis.

Mechanism of Action

The mechanism of action of (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s structural analogs differ primarily in substituent types, positions, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Morpholine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
(2S)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate 2-ethyl, 6-methyl, 4-tert-butyl carbamate C₁₃H₂₅NO₃ 267.34 (calculated) Chiral 2S configuration; moderate steric bulk from ethyl and methyl groups
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate 2-benzhydrylcarbamoyl, 6-methyl C₂₉H₃₇N₂O₄ 493.62 High steric hindrance from benzhydryl group; dual stereocenters (2R,6S)
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 2,3-diphenyl, 6-oxo C₂₁H₂₃NO₄ 353.42 Oxo group at 6-position; aromatic phenyl substituents enhance rigidity
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate 2-bromomethyl C₁₁H₂₀BrNO₃ 318.19 Bromomethyl group enables further functionalization (e.g., nucleophilic substitution)
Tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate 2-aminoethyl, 6-methyl C₁₂H₂₄N₂O₃ 244.33 Aminoethyl side chain introduces basicity and hydrogen-bonding capacity
Key Observations:

Substituent Effects: The ethyl and methyl groups in the target compound provide moderate steric bulk compared to bulkier groups like benzhydryl or phenyl . This may enhance solubility and reduce crystallization challenges. Electron-withdrawing groups (e.g., oxo in ) increase ring rigidity, whereas electron-donating groups (e.g., aminoethyl in ) alter reactivity and intermolecular interactions.

Stereochemistry: The 2S configuration distinguishes the target compound from diastereomers like (2R,6S) in or (2R,3S) in . Stereochemistry influences crystal packing, as seen in oxazolidinone derivatives where tert-butyl groups dictate ring conformation .

Functional Group Diversity: Bromomethyl and aminoethyl substituents highlight the versatility of morpholine scaffolds in synthetic chemistry. These groups serve as handles for further derivatization, unlike the inert ethyl/methyl groups in the target compound.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~267) is lighter than diphenyl or benzhydryl derivatives (MW >350) , suggesting better bioavailability.
  • Lipophilicity : Ethyl/methyl groups likely confer lower logP values compared to aromatic substituents (e.g., diphenyl in ), impacting membrane permeability.
  • Thermal Stability: tert-Butyl carbamates generally exhibit high thermal stability, as observed in oxazolidinones with similar groups .

Biological Activity

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by its morpholine structure, which contributes to its biological activity. The presence of the tert-butyl and ethyl groups enhances lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an inhibitor or modulator, affecting biochemical pathways involved in cellular processes. Key interactions include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in models of lung cancer and other malignancies.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Investigations into neuroprotective effects have indicated that it may help mitigate neuronal damage in various models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits growth of cancer cells in vitro
Anti-inflammatoryReduces IL-6 levels in stimulated immune cells
NeuroprotectiveProtects against oxidative stress in neuronal models

Case Study 1: Antitumor Effects

In a study assessing the antitumor efficacy of this compound, researchers utilized xenograft models to evaluate its impact on tumor growth. The compound was administered at varying doses, revealing significant reductions in tumor size compared to control groups. The underlying mechanism was linked to the inhibition of specific signaling pathways associated with cell proliferation.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of the compound. Mice were treated with this compound prior to stimulation with LPS (lipopolysaccharide). Results demonstrated a marked decrease in IL-6 production, suggesting that the compound effectively modulates inflammatory cytokine release.

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